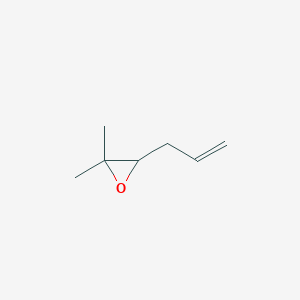
2-(2-Propenyl)-3,3-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Propenyl)-3,3-dimethyloxirane, also known as PDMO, is a chemical compound that has gained significant attention in the field of scientific research. PDMO is a type of epoxide, which is a highly reactive molecule that contains an oxygen atom in a three-membered ring. In recent years, PDMO has been extensively studied due to its potential applications in various fields, including material science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane is based on its ability to react with nucleophiles, such as amino acids in proteins and DNA bases, to form covalent adducts. This reaction can result in the inhibition of various enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane has been shown to induce DNA damage, which can lead to cell death.
Effets Biochimiques Et Physiologiques
2-(2-Propenyl)-3,3-dimethyloxirane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the induction of DNA damage, and the modulation of cellular signaling pathways. 2-(2-Propenyl)-3,3-dimethyloxirane has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Propenyl)-3,3-dimethyloxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of various compounds. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane is relatively stable and can be easily stored and transported. However, one of the limitations of using 2-(2-Propenyl)-3,3-dimethyloxirane is its potential toxicity, which can pose a risk to researchers and experimental subjects.
Orientations Futures
There are several future directions for the study of 2-(2-Propenyl)-3,3-dimethyloxirane, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its biological effects in various cell types and organisms. Additionally, the study of 2-(2-Propenyl)-3,3-dimethyloxirane in combination with other compounds may lead to the development of new materials and drugs with enhanced properties and efficacy.
Conclusion:
In conclusion, 2-(2-Propenyl)-3,3-dimethyloxirane is a highly reactive epoxide that has gained significant attention in the field of scientific research. Its potential applications in various fields, including material science, organic chemistry, and biochemistry, make it a promising candidate for the development of new materials and drugs. However, further studies are needed to fully understand its biological effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved using various methods, including the epoxidation of allylic alcohols and the reaction of allyl halides with peroxides. One of the most commonly used methods for synthesizing 2-(2-Propenyl)-3,3-dimethyloxirane is the epoxidation of allylic alcohols using hydrogen peroxide and a catalytic amount of a transition metal complex. This method is preferred because it is simple, efficient, and produces high yields of 2-(2-Propenyl)-3,3-dimethyloxirane.
Applications De Recherche Scientifique
2-(2-Propenyl)-3,3-dimethyloxirane has been extensively studied for its potential applications in various scientific research fields. In material science, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a monomer for the synthesis of various polymers, including epoxy resins, polyesters, and polyurethanes. In organic chemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a reagent for the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. In biochemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been studied for its potential as a selective inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.
Propriétés
Numéro CAS |
118555-08-1 |
|---|---|
Nom du produit |
2-(2-Propenyl)-3,3-dimethyloxirane |
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
Clé InChI |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
SMILES canonique |
CC1(C(O1)CC=C)C |
Synonymes |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



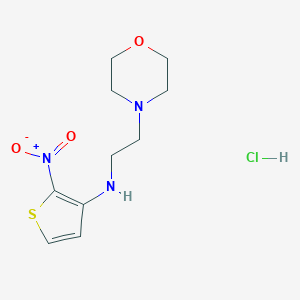
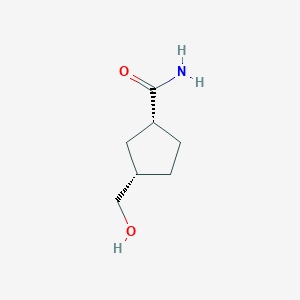

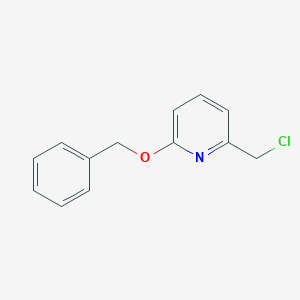
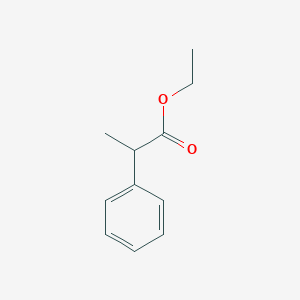
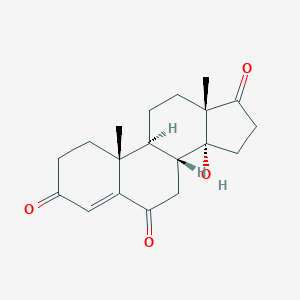
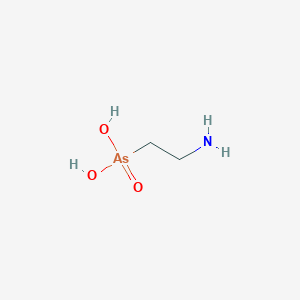
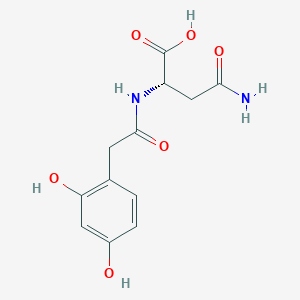
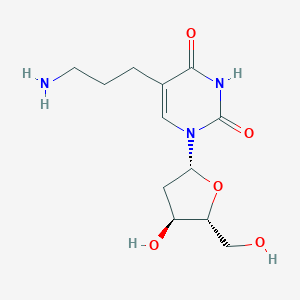
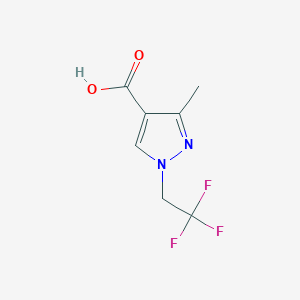
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
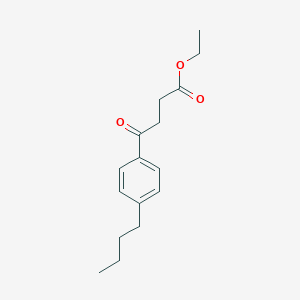
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)